Bilastine is a second-generation, non-sedating histamine H1-receptor antagonist. [] It is classified as a piperidine derivative. [] Bilastine is a relatively new compound, first approved in Europe in 2010, and is the subject of ongoing scientific research to fully understand its properties and potential applications. []
While specific structural data is limited in the provided papers, it is known that Bilastine is a piperidine derivative. [] Its zwitterionic nature, possessing both positive and negative charges at physiological pH, contributes to its unique pharmacological profile, including its low ability to penetrate the blood-brain barrier. []
Bilastine acts as a selective inverse agonist of the histamine H1 receptor (H1R). [] This means it not only blocks histamine from binding to the receptor but also actively suppresses the receptor's constitutive activity. [] This inverse agonism contributes to Bilastine's potency in reducing allergic symptoms. [] Bilastine effectively inhibits the release of histamine and other inflammatory mediators from mast cells, thus mitigating the allergic response. [, ]
Allergic Rhinoconjunctivitis:- Efficacy: Studies demonstrate that Bilastine 20 mg once daily effectively reduces nasal and ocular symptoms, including nasal obstruction, in patients with allergic rhinoconjunctivitis. [, , , ] It exhibits comparable efficacy to other second-generation antihistamines, such as cetirizine and desloratadine. [, , , ]- Onset of Action: Bilastine demonstrates a rapid onset of action, with significant symptom improvement observed as early as one hour after administration. [, ]- Safety and Tolerability: Bilastine exhibits a favorable safety and tolerability profile in clinical trials. [, , , , , , ] It does not exhibit significant sedative effects, cardiotoxicity, or hepatotoxicity. [, , ]
Urticaria:- Efficacy: Bilastine is effective in relieving symptoms of urticaria, including wheals and itching. [, , , , , ] It demonstrates efficacy comparable to other second-generation antihistamines. [, ] - Safety and Tolerability: Similar to its use in allergic rhinoconjunctivitis, Bilastine demonstrates a favorable safety and tolerability profile in the treatment of urticaria. [, , , , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8